Rogletimide

Description

Overview of Aromatase Inhibitor Development and Evolution

The development of aromatase inhibitors began with the recognition of estrogen's role in certain cancers. Early approaches to reduce estrogen levels included surgical interventions like adrenalectomy nih.gov. The first significant pharmacological breakthrough in aromatase inhibition was the serendipitous discovery of aminoglutethimide (B1683760) in the early 1960s nih.govwikipedia.org. Initially developed as an anticonvulsant, aminoglutethimide was later found to inhibit various cytochrome P450 enzymes involved in steroidogenesis, including aromatase nih.govwikipedia.org. While effective in reducing estrogen, aminoglutethimide was non-selective, also inhibiting other steroid hormone synthesis pathways, which necessitated concomitant glucocorticoid replacement and led to significant side effects nih.govnih.govnih.govtouchoncology.com.

This initial experience with aminoglutethimide spurred further research into more selective and potent aromatase inhibitors oup.comhormonebalance.org. The evolution of AIs has progressed through distinct generations, each aiming to improve upon the specificity, potency, and tolerability of its predecessors nih.govjcrpe.orginnovareacademics.inresearchgate.net.

Historical Trajectory of Rogletimide’s Research and Development

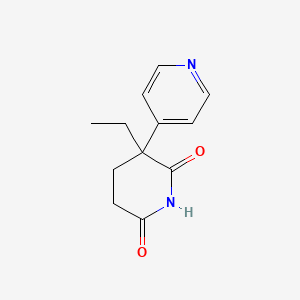

This compound (B49556), also known as pyridoglutethimide, emerged as a compound explored in the pursuit of more selective aromatase inhibition ncats.iowikipedia.org. Chemically, this compound is a piperidine (B6355638) derivative and a structural analog of aminoglutethimide ncats.ioontosight.ai. Its research and development trajectory were aimed at overcoming the non-specific inhibition and associated side effects observed with aminoglutethimide ncats.iowikipedia.org.

Early studies indicated that this compound was designed to be a more selective aromatase inhibitor compared to its predecessor. Unlike aminoglutethimide, this compound did not inhibit cholesterol side-chain cleavage and exhibited no sedative activity, addressing some of the key limitations of the first-generation compound ncats.iowikipedia.org. Despite these advancements in selectivity, this compound demonstrated suboptimal aromatase inhibition and estradiol (B170435) suppression when compared to later-developed inhibitors ncats.iowikipedia.org. This lower potency ultimately contributed to its lack of widespread clinical adoption, and it was never commercially marketed wikipedia.org.

Positioning of this compound within Generations of Aromatase Inhibitors

Aromatase inhibitors are broadly categorized into three generations based on their chronological development and improvements in their pharmacological profiles, as well as by their mechanism of action (steroidal/Type I, irreversible; non-steroidal/Type II, reversible) nih.govjcrpe.orgresearchgate.netuspharmacist.comresearchgate.netresearchgate.netgenominfo.org.

First-generation AIs include compounds like aminoglutethimide and testolactone. These were characterized by their non-selective inhibition of various steroidogenic enzymes or by requiring higher doses for effective aromatase suppression wikipedia.orgwikipedia.org.

Third-generation AIs , such as anastrozole (B1683761), letrozole (B1683767), and exemestane (B1683764), represent the most advanced class. These inhibitors are highly potent and specific, capable of reducing circulating estrogen levels to near undetectable levels without significantly affecting other hormone classes nih.govresearchgate.netuspharmacist.comresearchgate.net.

The positioning of this compound as a second-generation AI highlights an important step in the evolution of these drugs, demonstrating the continuous effort to develop more refined and targeted therapies. Despite its improved selectivity over first-generation compounds, its clinical utility was limited by its potency relative to the more advanced third-generation inhibitors.

The following table illustrates the percentage of aromatase inhibition achieved by this compound at different oral dosages in postmenopausal women:

| Medication | Dosage (p.o.) | % Inhibition (in postmenopausal women) | Class |

| This compound | 200 mg 2x/day | 50.6% | Type II |

| This compound | 400 mg 2x/day | 63.5% | Type II |

| This compound | 800 mg 2x/day | 73.8% | Type II |

| Aminoglutethimide | 250 mg 4x/day | 90.6% | Type II |

| Anastrozole | 1 mg 1x/day | 96.7–97.3% | Type II |

| Letrozole | 2.5 mg 1x/day | 98.9%–>99.1% | Type II |

| Exemestane | 25 mg 1x/day | 97.9% | Type I |

| wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKJWHWUDVQATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869670 | |

| Record name | Rogletimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92788-10-8 | |

| Record name | Rogletimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92788-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rogletimide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092788108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rogletimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROGLETIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14P4QR28QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Enzymatic Interactions of Rogletimide

Rogletimide (B49556) as a Selective Aromatase Inhibitor

This compound is classified as a selective aromatase inhibitor, a pharmacological agent designed to reduce estrogen levels by blocking the activity of the aromatase enzyme medkoo.comwikipedia.orgsmolecule.com. Aromatase is crucial in converting androgens into estrogens, a process particularly relevant in the pathogenesis of certain forms of breast cancer nih.govsmolecule.com.

Compared to its structural analogue, aminoglutethimide (B1683760), this compound demonstrates enhanced selectivity nih.govbioscientifica.com. While aminoglutethimide is known for its non-specific inhibition and associated tolerability issues, this compound offers the advantage of not inhibiting cholesterol side-chain cleavage and is devoid of sedative action nih.gov. Despite being slightly less potent than aminoglutethimide in some contexts, this compound was developed to offer a more targeted approach to aromatase inhibition with a more favorable side-effect profile nih.govsmolecule.com.

However, when compared to newer generations of aromatase inhibitors like anastrozole (B1683761) and letrozole (B1683767), this compound exhibits lower potency in inhibiting aromatase activity and suppressing plasma estrogen levels wikipedia.orgbioscientifica.comkarger.comnih.govtandfonline.com. For instance, this compound at doses of 200 mg, 400 mg, and 800 mg twice daily orally showed aromatase inhibition percentages of 50.6%, 63.5%, and 73.8% respectively, in postmenopausal women wikipedia.org. In contrast, newer agents like anastrozole and letrozole can achieve over 96% inhibition karger.comtandfonline.com.

The following table illustrates the comparative inhibition of aromatase by this compound and other inhibitors:

| Inhibitor | Dosage (p.o.) | % Aromatase Inhibition (in postmenopausal women) wikipedia.org |

| This compound | 200 mg 2x/day | 50.6% |

| This compound | 400 mg 2x/day | 63.5% |

| This compound | 800 mg 2x/day | 73.8% |

| Aminoglutethimide | 250 mg 4x/day | 90.6% |

| Anastrozole | 1 mg 1x/day | 96.7–97.3% |

| Letrozole | 0.5 mg 1x/day | 98.4% |

| Letrozole | 2.5 mg 1x/day | 98.9%–>99.1% |

Mechanistic Insights into Aromatase Enzyme Inhibition by this compound

This compound's pharmacological action stems from its specific interaction with the aromatase enzyme, leading to a reduction in estrogen synthesis smolecule.com.

Reversible Competitive Inhibition Model

This compound functions as a reversible competitive non-steroidal aromatase inhibitor nih.govsmolecule.commdpi.com. In this model, this compound competes with the natural androgen substrates for the active site of the aromatase enzyme mdpi.com. Its binding to the enzyme is reversible, meaning it can dissociate from the enzyme, allowing the enzyme to become active again if the inhibitor concentration decreases or substrate concentration increases sufficiently mdpi.com. This competitive binding prevents the conversion of androgens to estrogens, thereby reducing estrogen levels smolecule.com.

Interactions with the Aromatase Cytochrome P450 Enzyme (CYP19A1)

The aromatase enzyme is a complex located in the endoplasmic reticulum, consisting of two components: a cytochrome P450 (P450 Arom, P450 19, or CYP19A1, encoded by the CYP19 gene) and NADPH cytochrome P450 reductase nih.govsmolecule.com. Non-steroidal aromatase inhibitors, including this compound, typically contain an azole part with a nitrogen atom that interacts with the iron atom in the heme residue of the aromatase enzyme mdpi.com. This interaction at the heme site blocks the ability of androgens to bind to their molecular target, thus inhibiting the enzyme's activity mdpi.com. The unique structure of human P450 19, with little sequence similarity to other mammalian P450s, makes it a suitable target for selective P450 inhibitors nih.gov.

Comparative Analysis of this compound’s Enzymatic Selectivity

The selectivity of aromatase inhibitors is crucial for minimizing off-target effects and improving patient tolerability. This compound demonstrates a notable level of enzymatic selectivity compared to earlier inhibitors.

Differentiation from Non-Specific Steroidogenesis Inhibition

Aminoglutethimide, an earlier non-steroidal aromatase inhibitor, is known for its non-specific inhibition, affecting other steroidogenic enzymes in addition to aromatase nih.govkarger.com. In contrast, this compound exhibits greater specificity for aromatase nih.govbioscientifica.com. This differentiation is a key improvement, as non-specific inhibition can lead to a broader range of metabolic disturbances.

Absence of Cholesterol Side-Chain Cleavage Enzyme Inhibition

A significant advantage of this compound's selectivity is its inability to inhibit the cholesterol side-chain cleavage enzyme nih.gov. This enzyme is involved in the initial step of steroidogenesis, converting cholesterol into pregnenolone. Aminoglutethimide, due to its non-specificity, does inhibit this enzyme, which can lead to a more widespread disruption of steroid hormone synthesis nih.gov. This compound's lack of effect on cholesterol side-chain cleavage contributes to its more targeted action on estrogen biosynthesis without broadly impacting other steroidogenic pathways nih.gov. While some newer inhibitors, like fadrozole (B1662666), may still suppress other enzymes such as aldosterone (B195564) release, this compound's specific profile regarding cholesterol side-chain cleavage enzyme inhibition highlights its improved selectivity in this particular aspect nih.gov.

Preclinical Efficacy and Biological Activity Investigations

In Vitro Studies of Aromatase Inhibition by Rogletimide (B49556)

In vitro studies have been crucial in characterizing the inhibitory effects of this compound on the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.

This compound has demonstrated significant, dose-dependent inhibitory effects on aromatase activity in various in vitro cellular systems. Studies using human placental microsomes, which are a rich source of aromatase, revealed that this compound competitively inhibits the enzyme. nih.gov The apparent inhibitory constant (Ki) for this compound was determined to be 1.7 µmol/l. nih.gov

Further investigations using cultured choriocarcinoma cells and uterine leiomyoma cells confirmed this compound's potent inhibitory action. In these cellular models, this compound inhibited aromatase activity by over 90%, with IC50 values (the concentration required to inhibit 50% of the enzyme activity) ranging from 10 to 19 µmol/l. nih.gov These findings suggest a direct interaction between this compound and the aromatase cytochrome P-450 enzyme within these tissues. nih.gov The efficacy of this compound and other aromatase inhibitors is often evaluated using in vitro assays with placental or ovarian tissue, utilizing androstenedione (B190577) as the substrate for the enzyme. bioscientifica.com

| System/Cell Line | Parameter | Value | Reference |

|---|---|---|---|

| Human Placental Microsomes | Apparent Ki | 1.7 µmol/l | nih.gov |

| Cultured Choriocarcinoma Cells | IC50 | 10-19 µmol/l | nih.gov |

| Uterine Leiomyoma Cells | IC50 | 10-19 µmol/l | nih.gov |

A key aspect of this compound's preclinical evaluation was its selectivity for aromatase over other cytochrome P-450 enzymes involved in steroid synthesis. In a comparative study using a dispersed guinea pig adrenal cell system, this compound was found to be highly selective. nih.gov At concentrations that produced 80-90% inhibition of placental microsomal aromatase, this compound had no effect on the ACTH-stimulated release of cortisol, 17-hydroxyprogesterone, or androstenedione. nih.gov

Specifically, this compound did not inhibit cholesterol side-chain cleavage enzyme, 17α-hydroxylase, or 21-hydroxylase at concentrations up to 50 µmol/l. nih.gov A slight inhibition of 11β-hydroxylase and 18-hydroxylase was observed, but only at a high concentration of 100 µmol/l. nih.gov This high degree of selectivity suggests that this compound is less likely to cause the broad suppression of adrenal steroid synthesis associated with less selective inhibitors. nih.gov

Evaluation of Inhibitory Potency in Cellular Systems

In Vivo Preclinical Models and Anti-Cancer Activity

The anti-cancer potential of this compound has been investigated in various in vivo preclinical models, particularly those relevant to estrogen-dependent breast cancer.

This compound has shown activity in preclinical models of estrogen-dependent breast cancer. As a selective aromatase inhibitor, its primary mechanism of action in these models is the reduction of estrogen biosynthesis, thereby inhibiting the growth of hormone-sensitive tumors. smolecule.com The development of aromatase inhibitors represented a significant advancement in targeting the estrogen signaling pathway in breast cancer. nih.gov Preclinical models, including patient-derived xenografts, are crucial for evaluating the efficacy of such targeted therapies. oncotarget.comnih.gov

Animal studies have been instrumental in understanding the in vivo effects of this compound on peripheral aromatization, the process of converting androgens to estrogens in tissues outside the gonads. In postmenopausal women, this peripheral conversion is the primary source of circulating estrogens. nih.gov Studies in animal models have explored the effects of this compound on hormone levels. smolecule.com

Activity in Estrogen-Dependent Breast Cancer Models

Comparative Preclinical Efficacy Against Aminoglutethimide (B1683760) and Other Analogs

This compound's preclinical profile has often been compared to that of its structural analog, Aminoglutethimide, and other aromatase inhibitors.

In vitro studies showed that this compound is a potent aromatase inhibitor, with a comparable, albeit slightly lower, potency to Aminoglutethimide. nih.gov The apparent Ki for this compound in human placental aromatase was 1.7 µmol/l, compared to 0.7 µmol/l for Aminoglutethimide. nih.gov Similarly, the IC50 values for aromatase inhibition in cellular systems were 10-19 µmol/l for this compound and 5-7 µmol/l for Aminoglutethimide. nih.gov

However, a key difference lies in their selectivity. While Aminoglutethimide significantly inhibits other steroidogenic enzymes, such as cholesterol side-chain cleavage enzyme (IC50 of 40 µmol/l), this compound shows minimal cross-reactivity at effective aromatase-inhibiting concentrations. nih.govnih.gov This suggests a more favorable profile for this compound in terms of avoiding adrenal suppression. nih.gov Despite its improved selectivity, in vivo studies in postmenopausal women with advanced breast cancer indicated that even at its maximum tolerated dose, this compound resulted in suboptimal aromatase inhibition and estradiol (B170435) suppression compared to Aminoglutethimide. nih.govwikipedia.org

| Parameter | This compound | Aminoglutethimide | Reference |

|---|---|---|---|

| Apparent Ki (Human Placental Aromatase) | 1.7 µmol/l | 0.7 µmol/l | nih.gov |

| IC50 (Cellular Aromatase Inhibition) | 10-19 µmol/l | 5-7 µmol/l | nih.gov |

| IC50 (Cholesterol Side-Chain Cleavage) | > 50 µmol/l | 40 µmol/l | nih.gov |

| Inhibition of other Steroid Hydroxylases | Minimal (only at 100 µmol/l) | Slight inhibition of 21-hydroxylase | nih.gov |

Clinical Research and Development Trajectory

Clinical Evaluation of Rogletimide (B49556) in Therapeutic Settings

This compound was primarily investigated for its potential use in oncology, specifically for treating breast cancer smolecule.com. As an aromatase inhibitor, it aimed to reduce estrogen levels, which are implicated in the development and progression of hormone-receptor-positive breast tumors smolecule.comnih.gov. Clinical studies evaluated this compound's influence on peripheral aromatization in postmenopausal women with advanced breast cancer nih.gov. For instance, a study involving 13 postmenopausal women with advanced breast cancer compared this compound with aminoglutethimide (B1683760), an earlier AI nih.gov. Patients received this compound at escalating doses of 200 mg, 400 mg, and 800 mg twice daily nih.gov. The in vivo aromatase inhibition was assessed using a double bolus injection technique with radiolabeled estrone (B1671321) and androstenedione (B190577), followed by urine collection, and plasma estradiol (B170435) (E2) levels were also measured nih.gov.

Factors Limiting Clinical Application of this compound

Despite its promise in preclinical studies, this compound's clinical application was limited smolecule.com. It was ultimately unsuccessful in clinical trials and was never marketed wikipedia.org. Several factors contributed to this outcome, primarily its lower potency compared to later-generation aromatase inhibitors and its comparative efficacy in clinical trials smolecule.comwikipedia.orgbioscientifica.combioscientifica.com.

This compound was classified as a second-generation aromatase inhibitor contemporaryobgyn.net. While it demonstrated dose-dependent estrogen suppression and aromatase inhibition, even at its maximum tolerated dose of 800 mg twice daily, its aromatase inhibition and estradiol suppression were suboptimal when compared to aminoglutethimide, a first-generation AI nih.gov. Aminoglutethimide achieved a mean aromatase inhibition of 90.6%, whereas this compound's inhibition ranged from 50.6% at 200 mg twice daily to 73.8% at 800 mg twice daily nih.gov. In contrast, third-generation AIs like anastrozole (B1683761), letrozole (B1683767), and exemestane (B1683764) were developed later and are known for their superior potency, achieving ≥98% aromatase inhibition in vivo contemporaryobgyn.netaacrjournals.orgnih.gov.

The following table illustrates the comparative aromatase inhibition percentages of this compound across different doses, alongside other aromatase inhibitors:

| Aromatase Inhibitor | Dose | Average Percentage of Total Body Aromatase Inhibition |

| This compound | 200 mg twice daily | 50.6% nih.gov |

| 400 mg twice daily | 63.5% nih.gov | |

| 800 mg twice daily | 73.8% nih.gov | |

| Aminoglutethimide | 1000 mg daily | 90.6% nih.govcontemporaryobgyn.net |

| Fadrozole (B1662666) | 2 mg/day | 82.4% contemporaryobgyn.net |

| Anastrozole | 1 mg/day | 96.7–97.3% wikipedia.org / 97.3% contemporaryobgyn.net |

| Letrozole | 2.5 mg/day | >99.1% wikipedia.orgcontemporaryobgyn.net |

| Exemestane | 25 mg/day | 97.9% wikipedia.orgcontemporaryobgyn.net |

This compound showed some clinical activity in tamoxifen-resistant breast cancer nih.gov. However, it was ultimately deemed less effective than tamoxifen (B1202) or required intramuscular injection, had undesirable side effects, or suppressed aldosterone (B195564), leading to its discontinuation from clinical use nih.gov. The development of highly potent third-generation AIs, such as anastrozole, letrozole, and exemestane, which demonstrated superior efficacy and specificity, superseded earlier compounds like this compound aacrjournals.orgnih.govtouchoncology.com. These newer agents were found to cause ≥98% aromatase inhibition, a significantly higher level than the 85-90% inhibition achieved by first- and second-generation compounds aacrjournals.orgnih.gov.

Lower Potency in Clinical Compared to Later Generations

This compound’s Role in Advancing Aromatase Inhibitor Drug Design

Despite its limited clinical success, this compound played a role in advancing the understanding and design of subsequent aromatase inhibitors smolecule.comnih.gov. As a selective aromatase inhibitor, its investigation provided insights into developing drugs with potentially fewer side effects compared to earlier, less specific AIs like aminoglutethimide smolecule.com. This compound is a non-steroidal, Type II aromatase inhibitor, meaning it binds non-covalently to the heme moiety of the aromatase enzyme, preventing androgen binding through competitive inhibition nih.gov. This mechanism was a key area of study in the development of non-steroidal AIs nih.gov. The research into compounds like this compound contributed to the "translational research" that laid the groundwork for the implementation of the highly potent third-generation aromatase inhibitors into large clinical trials aacrjournals.org. Its structural characteristics, being a piperidine (B6355638) derivative related to glutethimide but lacking its sedative effects while exhibiting aromatase inhibition, offered valuable lessons in designing more selective and effective AI compounds smolecule.comwikipedia.orgontosight.ai.

Advanced Analytical Methodologies for Rogletimide Studies

Development of Chiral Separation Techniques for Rogletimide (B49556) Enantiomers

The separation of this compound enantiomers is essential due to their differing biological activities. Chiral separation techniques, primarily HPLC, have been instrumental in resolving these stereoisomers.

Sensitive HPLC methods have been developed for the quantification of this compound enantiomers, often employing UV detection researchgate.nettandfonline.comtandfonline.comnih.gov. One such method involves a reversed-phase cellulose-based chiral column, specifically Chiralcel OJ-R, under isocratic conditions researchgate.nettandfonline.comtandfonline.com. The mobile phase typically consists of an aqueous sodium perchlorate (B79767) solution and acetonitrile (B52724) researchgate.nettandfonline.comtandfonline.com. For instance, a mobile phase of 80:20 v/v 0.25 M aqueous sodium perchlorate-acetonitrile (pH 5.6 adjusted with perchloric acid) at a flow rate of 0.5 mL/min has been successfully used for chromatographic resolution researchgate.nettandfonline.comtandfonline.com. Another reported method utilized a chiral cellulose-[4-methylbenzoate]ester column (Chiracel OJ) with a mobile phase of n-hexane/anhydrous ethanol (B145695) (65/35, v/v) at a flow rate of 0.9 mL/min, with UV detection at 257 nm nih.gov.

Research findings have demonstrated the effectiveness of these HPLC methodologies:

Retention Times: On a Chiralcel OJ column, retention times for R-Rog and S-Rog were approximately 17 minutes and 28 minutes, respectively, when using n-hexane/anhydrous ethanol as the mobile phase nih.gov.

Resolution: A successful resolution with an Rs value of 1.5 was achieved on the Chiralcel OJ-R column in reversed-phase mode, using a mobile phase of 0.5 M aqueous sodium perchlorate-acetonitrile (70:30 v/v) tandfonline.com.

Mobile Phase Optimization: Studies have investigated the influence of buffer type, pH, concentration, and acetonitrile content in the mobile phase on the resolution of analytes, noting that buffers can suppress ionization of acidic and basic analytes, preventing peak deformation and tailing tandfonline.com.

Chiral stationary phases (CSPs) are critical for the direct resolution of racemic this compound. Cellulose-based CSPs, such as Chiralcel OJ-R, Chiralcel OD, and Chiralcel OJ, have proven effective researchgate.nettandfonline.comtandfonline.comtandfonline.comresearchgate.netnih.gov. These phases facilitate the separation of enantiomers based on differential interactions nih.gov.

Key findings regarding CSP application include:

Chiralcel OJ-R: This reversed-phase cellulose-based chiral column has been widely employed for this compound enantiomer separation researchgate.nettandfonline.comtandfonline.comtandfonline.com.

Chiralcel OD: This CSP has also been used for the enantiomeric resolution of piperidine-2,6-dione drugs, including this compound, typically in normal-phase mode tandfonline.comresearchgate.netnih.gov.

Comparison of CSPs: Studies have compared different CSPs, such as Chiralpak AD-RH, Chiralcel OD-RH, and Chiralcel OJ-R, for their resolution capabilities, showing varying alpha and Rs values for resolved enantiomers of aromatase inhibitors researchgate.net.

Table 1: Representative HPLC Conditions for this compound Enantiomer Separation

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) (R-Rog, S-Rog) | Resolution (Rs) | Reference |

| Chiralcel OJ-R (reversed) | 0.25 M aq. NaCIO4-Acetonitrile (80:20 v/v, pH 5.6) | 0.5 | 257 | 21.8, 22.4 | 1.5 | researchgate.nettandfonline.comtandfonline.com |

| Chiracel OJ (normal) | n-Hexane/Anhydrous Ethanol (65/35, v/v) | 0.9 | 257 | 17, 28 | Not specified | nih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

Quantitative Bioanalytical Assays for this compound in Biological Matrices

Quantitative bioanalytical assays are critical for determining this compound concentrations in biological samples, such as serum or plasma, which is vital for pharmacokinetic and pharmacodynamic studies. These assays often involve solid-phase extraction for sample preparation and spectroscopic detection methods.

Solid-phase extraction (SPE) is a widely used sample preparation technique for cleaning up biological matrices prior to chromatographic analysis researchgate.nettandfonline.comtandfonline.comnih.govnih.gov. For this compound enantiomers in serum, a C18 Bond-Elute column has been effectively utilized researchgate.nettandfonline.comtandfonline.comnih.gov.

Typical SPE protocols for this compound include:

Column Conditioning: Conditioning the C18 Bond-Elute column with methanol (B129727) followed by water nih.gov.

Sample Application: Applying the serum sample, often spiked with an internal standard like S(-)-aminoglutethimide researchgate.nettandfonline.comtandfonline.comnih.govnih.gov.

Washing: Washing the column with water to remove interfering substances nih.gov.

Elution: Eluting the analytes (this compound enantiomers) with an appropriate solvent, such as methanol nih.gov.

Evaporation and Reconstitution: Evaporating the eluate to dryness and reconstituting the residue in a suitable solvent (e.g., anhydrous ethanol) for HPLC injection nih.gov.

Research has shown high recovery rates for this compound enantiomers using these SPE protocols. Recoveries for R(+) and S(-) this compound enantiomers were in the range of 84–89% at concentrations of 200–1000 ng/mL researchgate.nettandfonline.comtandfonline.com. Another study reported recoveries in the range of 86-91% at 300-900 ng/mL levels nih.gov.

Spectroscopic detection methods, particularly UV detection, are commonly employed in conjunction with HPLC for the analysis of this compound enantiomers researchgate.nettandfonline.comtandfonline.comnih.govnih.gov. The UV detection wavelength is typically set at 257 nm researchgate.nettandfonline.comtandfonline.comnih.govnih.gov.

Performance characteristics of these bioanalytical assays include:

Linearity: Linear calibration curves for each enantiomer in serum have been established in concentration ranges such as 100–1500 ng/mL, with correlation coefficients often exceeding 0.9995 researchgate.nettandfonline.comtandfonline.comnih.gov.

Limit of Quantification (LOQ): The LOQ for each enantiomer has been reported as 100 ng/mL researchgate.nettandfonline.comtandfonline.comnih.gov.

Detection Limit (LOD): The detection limit for each enantiomer in serum using UV detection at 257 nm was found to be 50 ng/mL (S/N=2) researchgate.nettandfonline.comtandfonline.comnih.gov.

Precision and Accuracy: Intra-day and inter-day precision (as % RSD) and accuracy (as % error) for both enantiomers typically fall within low single-digit percentages, demonstrating the reliability of these methods researchgate.nettandfonline.comtandfonline.comnih.gov. For example, intra-day precision was 3-4% and inter-day precision was 1-5% researchgate.nettandfonline.comtandfonline.com. Intra-day accuracy was 2-4% and inter-day accuracy was 1.5-4% researchgate.nettandfonline.comtandfonline.com.

Table 2: Bioanalytical Assay Performance for this compound Enantiomers in Serum

| Parameter | R(+) this compound | S(-) this compound | Internal Standard (S(-) Aminoglutethimide) | Reference |

| Recovery (%) | 84–89 (200-1000 ng/mL) | 84–89 (200-1000 ng/mL) | Not applicable | researchgate.nettandfonline.comtandfonline.com |

| Linearity Range (ng/mL) | 100–1500 | 100–1500 | Not applicable | researchgate.nettandfonline.comtandfonline.com |

| LOQ (ng/mL) | 100 | 100 | Not applicable | researchgate.nettandfonline.comtandfonline.com |

| LOD (ng/mL) | 50 | 50 | Not applicable | researchgate.nettandfonline.comtandfonline.com |

| Intra-day Precision (% RSD) | 3–4 | 3–4 | Not applicable | researchgate.nettandfonline.comtandfonline.com |

| Inter-day Precision (% RSD) | 1–5 | 1–5 | Not applicable | researchgate.nettandfonline.comtandfonline.com |

| Intra-day Accuracy (% Error) | 2–4 | 2–4 | Not applicable | researchgate.nettandfonline.comtandfonline.com |

| Inter-day Accuracy (% Error) | 1.5–4 | 1.5–4 | Not applicable | researchgate.nettandfonline.comtandfonline.com |

Structure Activity Relationship Sar and Analog Synthesis

Structure-Activity Relationships of Rogletimide (B49556) as an Aromatase Inhibitor

This compound functions as a nonsteroidal, reversible inhibitor of aromatase, a crucial cytochrome P450 enzyme (P450 Arom, or CYP19) responsible for the final step in estrogen biosynthesis, which involves the oxidative aromatization of androgens to estrogens. This enzyme is found in various tissues, including the adrenal glands, ovaries, and adipose tissue. uni.lu By inhibiting aromatase, this compound reduces estrogen synthesis, thereby hindering estrogen-mediated signal transduction and tumor cell growth in estrogen-dependent cancers.

Structurally, this compound is a piperidine (B6355638) derivative, specifically a 2,6-piperidinedione featuring an ethyl group and a 4-pyridinyl group attached at the 3-position. Its inhibitory mechanism involves competitive binding to the aromatase enzyme. nih.gov Comparative studies with aminoglutethimide (B1683760) (AG) reveal that both compounds competitively inhibit human placental aromatase activity. This compound exhibits an apparent Ki value of 1.7 µmol/l, while AG has a Ki of 0.7 µmol/l, indicating AG's slightly higher potency in this regard. nih.gov

A critical aspect of this compound's structure-activity relationship lies in its conformational preference. Proton Nuclear Magnetic Resonance (NMR) spectroscopy analyses show that this compound, similar to aminoglutethimide, exists in solution with its aromatic (pyridyl) ring in an axial position. This axial orientation of the pyridyl ring is considered essential for mimicking the axial C-19 methyl group of the natural steroid substrate, androstenedione (B190577), thereby facilitating binding to the heme component of the aromatase enzyme.

A significant advantage of this compound over aminoglutethimide is its improved selectivity. While aminoglutethimide inhibits bovine adrenal cholesterol side-chain cleavage activity and slightly affects 21-hydroxylase activity, this compound demonstrates no inhibitory effect on these other steroid hydroxylases at concentrations up to 50 µmol/l, although it may slightly inhibit 11β- and 18-hydroxylase at higher concentrations (100 µmol/l). nih.gov This enhanced selectivity contributes to a more favorable profile, as this compound is also devoid of the sedative action associated with aminoglutethimide. wikipedia.orguni.lu Despite its improved selectivity, this compound has shown sub-optimal aromatase inhibition and estradiol (B170435) suppression in some clinical evaluations compared to aminoglutethimide. wikipedia.org

The following table summarizes key comparative data between this compound and Aminoglutethimide:

Table 1: Comparative Aromatase Inhibition and Selectivity

| Inhibitor | Apparent Ki (µmol/l, Human Placental Aromatase) nih.gov | IC50 (µmol/l, Human Placental Aromatase) nih.gov | Inhibition of Cholesterol Side-Chain Cleavage nih.govuni.lu | Sedative Effect wikipedia.orguni.lu |

| This compound | 1.7 | 10-19 | No inhibition (up to 50 µmol/l) | No |

| Aminoglutethimide | 0.7 | 5-7 | Inhibits (IC50 = 40 µmol/l) | Yes |

This compound's aromatase inhibition also exhibits a dose-dependent effect, as shown in studies on postmenopausal breast cancer patients:

Table 2: this compound's Dose-Dependent Aromatase Inhibition and Estradiol Suppression (In Vivo)

| This compound Dose (mg twice daily) | Mean Aromatase Inhibition (%) ± s.e.m. | Estradiol (E2) Suppression (%) ± s.e.m. |

| 200 | 50.6 ± 9.8 | 30.7 ± 9.5 |

| 400 | 63.5 ± 5.7 | 40.2 ± 10.3 |

| 800 | 73.8 ± 5.8 | 57.6 ± 9.2 |

Chemical Synthesis Pathways and Derivatization Strategies

The synthesis of this compound can be achieved through several chemical pathways. One prominent method involves a sequence of base-catalyzed reactions. Initially, ethyl 4-pyridylacetate undergoes base-catalyzed alkylation with iodoethane (B44018) to yield ethyl 2-(4-pyridyl)butyrate. chem960.com Subsequently, the carbanion generated from this alkylated product participates in a conjugate addition reaction with acrylamide. chem960.com The final step in this pathway is an intramolecular cyclization that forms the this compound structure. chem960.com

Another reported synthesis route begins with the reaction of 4-(chloromethyl)pyridine (B78701) with potassium cyanide (KCN) in refluxing methanol (B129727), producing 2-(4-pyridyl)acetonitrile. This intermediate is then alkylated with ethyl iodide and sodium hydride in dimethylformamide (DMF) to give 2-(4-pyridyl)butyronitrile. Condensation of this nitrile with acrylonitrile, facilitated by Triton B in tert-butanol, leads to 2-cyano-2-(4-pyridyl)hexanenitrile, which is subsequently cyclized using concentrated sulfuric acid in refluxing acetic acid to yield this compound.

Derivatization strategies for this compound involve various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, particularly at the pyridine (B92270) ring, to generate different derivatives. The preparation of enantiomerically pure glutarimides, including this compound, can also be achieved through the cyclization of corresponding ester-nitriles. These ester-nitriles are suitable substrates for biotransformation using enantiospecific esterases. The conversion of these nitrile-esters into the glutarimide (B196013) compounds is typically accomplished by heating with an acid mixture, such as acetic acid and sulfuric acid.

Design and Evaluation of this compound Analogues

The development of this compound analogues has been driven by the aim to improve upon the potency and selectivity of earlier aromatase inhibitors like aminoglutethimide. uni.lu

Modifications for Improved Potency and Selectivity

Research into this compound analogues has explored structural modifications to enhance its aromatase inhibitory activity. One strategy involved the elongation of the ethyl substituent present in this compound, which was found to lead to an increase in aromatase inhibition. uni.lu

Further investigations focused on modifications at the C-5 position of the piperidinedione ring. Treatment of this compound with excess lithium diisopropylamide formed a dianion, allowing for methylation at C-5. The major product resulting from this methylation, where the methyl group was trans to the pyridyl ring, maintained the pyridyl ring in an axial conformation and exhibited higher aromatase inhibitory potency compared to the parent this compound. Conversely, the minor diastereoisomer, which possessed an equatorial pyridyl ring, displayed low potency. This highlights the critical role of the pyridyl ring's axial orientation for optimal activity.

Notably, particularly high inhibitory activity was observed for derivatives bearing a C-5 octyl group. This finding suggests that for these C-5 alkyl derivatives, the glutarimide ring may primarily serve as a spacer, positioning the hydrophobic alkyl chain and the pyridyl ring appropriately for interaction with the enzyme's active site. However, it was also observed that replacing the ethyl group at the C-3 position with an octyl group resulted in a reduction, rather than an increase, in activity.

The importance of stereochemistry in this compound's activity has also been noted. Similar to aminoglutethimide, the (R)-enantiomers of this compound are reported to be significantly more potent as aromatase inhibitors than their (S)-enantiomers, underscoring the stereospecific nature of their interaction with the aromatase enzyme.

Examination of Pyridinglutethimide Derivative Analogues

This compound itself is often referred to as pyridoglutethimide, emphasizing its core chemical identity as a glutethimide derivative containing a pyridine ring. chem960.comwikipedia.orgnih.gov Therefore, the examination of "pyridinglutethimide derivative analogues" directly pertains to the study of this compound and its modified forms.

The design of this compound (pyridinglutethimide) aimed to address the non-specific inhibition and side effects associated with its structural precursor, aminoglutethimide. wikipedia.orguni.lu As discussed, this compound achieved improved selectivity by largely avoiding the inhibition of other steroid hydroxylases, such as cholesterol side-chain cleavage enzyme, which was a significant issue with aminoglutethimide. nih.govuni.lu This enhanced specificity, coupled with the absence of sedative effects, represented a key advancement in the design of aromatase inhibitors. wikipedia.orguni.lu

Future Research Directions and Translational Implications

Re-evaluation of Rogletimide’s Therapeutic Potential

This compound (B49556), a second-generation nonsteroidal aromatase inhibitor, was initially investigated for its potential in treating breast cancer. ncats.io Structurally related to the sedative glutethimide, this compound was developed as a selective aromatase inhibitor with the advantage of not causing the sedative effects associated with its predecessor, aminoglutethimide (B1683760). wikipedia.orgnih.gov However, despite its selectivity and lack of inhibition of cholesterol side-chain cleavage, this compound's lower potency and suboptimal inhibition of aromatase and estradiol (B170435) suppression led to its failure in clinical trials and it was never marketed. ncats.iowikipedia.orgnih.gov

Early clinical studies in postmenopausal women with advanced breast cancer showed that this compound produced dose-dependent suppression of estradiol and aromatase inhibition. nih.gov However, even at the highest tolerated dose, its efficacy was inferior to aminoglutethimide. nih.gov

More recent research has brought to light new potential applications for compounds with a similar structure to this compound. For instance, the discovery that thalidomide (B1683933) and its derivatives target the protein cereblon (CRBN) has opened up new avenues for the development of protein degraders. rsc.org Interestingly, this compound possesses the minimal structural components necessary for CRBN binding, suggesting its potential as a basis for developing novel CRBN-dependent protein degraders. rsc.org This finding could spur a re-evaluation of this compound and its analogues for applications beyond aromatase inhibition. rsc.org

Furthermore, some studies have indicated that this compound may have effects on androgen levels, reducing serum concentrations of androstenedione (B190577), testosterone, and dehydroepiandrosterone (B1670201) sulphate. tandfonline.com While the mechanism is not fully understood and doesn't appear to be related to aromatase inhibition, this finding suggests a potential therapeutic role in androgen-dependent disorders like prostatic cancer. tandfonline.com

Table 1: Comparison of Aromatase Inhibitors

| Feature | This compound | Aminoglutethimide | Third-Generation AIs (e.g., Anastrozole (B1683761), Letrozole) |

| Generation | Second | First | Third |

| Mechanism | Selective, reversible, competitive non-steroidal aromatase inhibitor smolecule.comdovepress.com | Non-specific aromatase inhibitor; also inhibits cholesterol side-chain cleavage ncats.ionih.gov | Highly potent and selective non-steroidal aromatase inhibitors nih.govnih.gov |

| Sedative Effects | None nih.gov | Mild smolecule.com | None smolecule.com |

| Potency | Lower wikipedia.org | Higher than this compound smolecule.com | Very high smolecule.com |

| Clinical Status | Never marketed wikipedia.org | No longer in clinical use dovepress.comnih.gov | Standard of care for ER+ breast cancer nih.gov |

Insights from this compound Studies into Aromatase Inhibitor Resistance Mechanisms

While this compound itself is not in clinical use, the study of its interactions and the broader class of aromatase inhibitors (AIs) provides valuable insights into the mechanisms of resistance to this class of drugs. nih.govnih.gov Resistance to AIs is a significant clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. nih.gov

Mechanisms of resistance to non-steroidal AIs are multifaceted. One proposed mechanism involves the upregulation of alternative signaling pathways. nih.gov For example, increased activity of the MAPK pathway has been linked to AI resistance in ER-positive breast cancer. nih.gov Another potential mechanism is the increased production of androgens, which can then be converted to estrogens, thereby overcoming the effect of the AI. nih.gov For instance, the overexpression of the enzyme HSD3B1 can lead to increased androstenedione levels, contributing to non-steroidal AI resistance. nih.gov

The development of resistance is a major hurdle in endocrine therapy. nih.gov While second-generation AIs like this compound and fadrozole (B1662666) showed some efficacy in treating breast cancer, they were ultimately superseded by more potent and better-tolerated third-generation AIs. nih.govnih.gov The clinical experience with these earlier agents helped to shape the understanding of the therapeutic window and the need for high potency in aromatase inhibition.

Future research continues to focus on overcoming AI resistance. Strategies include switching between different types of AIs (e.g., from a non-steroidal to a steroidal AI) or combining AIs with inhibitors of other signaling pathways. nih.govnih.gov The knowledge gained from the development and clinical evaluation of early AIs like this compound has been foundational in the ongoing effort to develop more effective treatments for hormone-dependent breast cancer.

Application of this compound Research in Novel Anti-Cancer Agent Discovery

The foundational research on this compound and other early aromatase inhibitors has paved the way for the discovery and design of new anti-cancer agents. researchgate.netnih.gov The understanding of the structure-activity relationships of non-steroidal aromatase inhibitors, including the importance of the heterocyclic ring for binding to the aromatase enzyme, has guided the synthesis of more potent and selective molecules. nih.govbindingdb.org

The quest for novel aromatase inhibitors continues, with researchers exploring diverse chemical scaffolds. nih.govbindingdb.orgresearchgate.net For example, compounds incorporating imidazole (B134444) and triazole moieties have shown promise as aromatase inhibitors. nih.gov Some of these novel derivatives have demonstrated potent anti-cancer activity in vitro, in some cases exceeding that of established drugs. nih.gov

Furthermore, the concept of dual-target inhibitors has emerged as a promising strategy. bindingdb.org Research is ongoing to develop compounds that not only inhibit aromatase but also target other key pathways involved in cancer progression, such as steroid sulfatase or the epidermal growth factor receptor (EGFR). nih.govbindingdb.org

The structural backbone of this compound, a piperidine-2,6-dione derivative, has also found new life in a completely different area of cancer research. rsc.orgontosight.ai As mentioned previously, the discovery of cereblon (CRBN) as the target of thalidomide has led to the development of a new class of therapeutics called protein degraders. rsc.org this compound's structural similarity to thalidomide suggests that it could serve as a scaffold for the design of novel CRBN-based protein degraders, highlighting the unexpected translational implications of early drug discovery programs. rsc.org

Q & A

Q. What are the established mechanisms of action of Rogletimide in inhibiting aromatase activity, and how can these be experimentally validated?

Methodological Answer: this compound's primary mechanism involves dose-dependent inhibition of aromatase, as demonstrated by reduced enzymatic activity and increased plasma estradiol (E2) levels in dose-response studies . To validate this:

- Use in vitro assays (e.g., human placental microsomes) to measure aromatase inhibition at varying concentrations (e.g., 0–500 mg).

- Employ LC-MS/MS for precise quantification of E2 levels in plasma.

- Include negative controls (e.g., untreated samples) and positive controls (e.g., aminoglutethimide) to benchmark inhibitory effects .

Q. What experimental protocols are recommended for assessing this compound’s efficacy in preclinical models?

Methodological Answer:

- Dose optimization : Conduct pilot studies to determine the effective dose range (e.g., 100–500 mg) and monitor toxicity via histopathology .

- Animal models : Use ovariectomized rodents or xenograft models of hormone-dependent cancers to evaluate estrogen suppression.

- Endpoint analysis : Measure tumor volume, serum E2, and aromatase activity at baseline and post-treatment intervals.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose groups, ensuring power analysis for sample size adequacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across studies?

Methodological Answer:

- Systematic review : Follow PRISMA guidelines to identify, screen, and synthesize PK studies, focusing on variables like bioavailability, half-life, and metabolism .

- Meta-regression : Analyze covariates (e.g., species, dosing regimen, assay sensitivity) contributing to heterogeneity using tools like RevMan .

- In silico modeling: Apply PBPK models to simulate interspecies differences and reconcile discrepancies . Example: A 2022 meta-analysis resolved conflicting plasma clearance rates by stratifying data by species (mice vs. primates) .

Q. What strategies optimize experimental conditions for studying this compound’s long-term effects on endocrine pathways?

Methodological Answer:

- Multi-omics integration : Combine transcriptomics (RNA-seq of aromatase-related genes) with proteomics (mass spectrometry of steroidogenic enzymes) to identify off-target effects .

- Longitudinal sampling : Collect serial blood/tissue samples over 6–12 months to track adaptive responses.

- Control for confounding factors : Standardize diets, circadian cycles, and stress levels in animal cohorts .

- Data validation : Use orthogonal methods (e.g., ELISA and Western blot) to confirm key findings .

Q. How should researchers design studies to investigate this compound’s synergy with adjuvant therapies?

Methodological Answer:

- Factorial design : Test this compound combined with tamoxifen or CDK4/6 inhibitors in 2x2 matrices to assess additive/synergistic effects.

- Endpoint selection : Prioritize clinically relevant outcomes (e.g., progression-free survival, biomarker suppression).

- Mechanistic depth : Include RNA interference (e.g., siRNA against CYP19A1) to isolate pathway-specific interactions .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

Q. How can researchers address variability in aromatase activity measurements across laboratories?

Methodological Answer:

- Standardized protocols : Adopt consensus methods (e.g., tritiated water release assay) with inter-lab calibration .

- Blinded analysis : Mask technicians to treatment groups to reduce bias.

- Data sharing : Publish raw datasets in repositories like Zenodo to enable cross-validation .

Literature and Knowledge Gaps

What frameworks guide the formulation of research questions on this compound’s novel applications?

Methodological Answer:

- PICOT framework : Define Population (e.g., postmenopausal women), Intervention (this compound dose), Comparison (standard therapy), Outcome (E2 reduction), and Timeframe (12 weeks) .

- Gap analysis : Use tools like PubMed’s “Similar articles” feature to identify understudied areas (e.g., this compound in premenopausal models) .

Q. How to conduct a scoping review of this compound’s role in non-oncological endocrine disorders?

Methodological Answer:

- Arksey & O’Malley framework : Iteratively define objectives, search MEDLINE/Embase, chart data, and consult stakeholders (e.g., endocrinologists) .

- Thematic synthesis : Cluster findings into themes (e.g., bone density, metabolic effects) using NVivo .

Tables

Table 1 : Key Parameters for this compound Dose-Response Studies (Adapted from )

| Dose (mg) | Aromatase Inhibition (%) | Plasma E2 (pg/mL) |

|---|---|---|

| 0 | 100 ± 5 | 20 ± 3 |

| 100 | 75 ± 8 | 45 ± 6 |

| 300 | 50 ± 6 | 70 ± 5 |

| 500 | 25 ± 4 | 95 ± 7 |

Table 2 : Recommended Assays for this compound Research

| Assay Type | Purpose | Reference Method |

|---|---|---|

| Aromatase Activity | Measure enzyme inhibition | Tritiated water release |

| LC-MS/MS | Quantify E2 levels | FDA-validated protocol |

| RNA-seq | Transcriptomic profiling | Illumina TruSeq |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.